molecular formula C23H23N5O2 B11298454 Ethyl 3-({2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-yl}amino)benzoate

Ethyl 3-({2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-yl}amino)benzoate

Cat. No.: B11298454
M. Wt: 401.5 g/mol
InChI Key: MGDATSZMVPREEF-UHFFFAOYSA-N
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Description

Ethyl 3-({2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-yl}amino)benzoate is a complex organic compound that features an imidazo[1,2-a]pyrazine coreThe presence of the imidazo[1,2-a]pyrazine moiety is particularly noteworthy, as it is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of Ethyl 3-({2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-yl}amino)benzoate typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyrazine core. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles, followed by further functionalization to introduce the desired substituents . The reaction conditions often require the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve similar synthetic routes but are optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

Ethyl 3-({2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-yl}amino)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used but can include various functionalized derivatives of the original compound .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antimicrobial and anticancer agent due to the biological activity of the imidazo[1,2-a]pyrazine core . In medicine, it is being investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases . Additionally, it has industrial applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-({2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-yl}amino)benzoate involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrazine core is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 3-({2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-yl}amino)benzoate can be compared with other similar compounds that feature the imidazo[1,2-a]pyrazine core. Some of these similar compounds include 2,6-diphenylimidazo[1,2-a]pyrazin-3(7H)-ones and various substituted imidazoles .

Properties

Molecular Formula

C23H23N5O2

Molecular Weight

401.5 g/mol

IUPAC Name

ethyl 3-[[2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-yl]amino]benzoate

InChI

InChI=1S/C23H23N5O2/c1-4-30-23(29)17-6-5-7-18(14-17)25-22-21(26-20-15-24-12-13-28(20)22)16-8-10-19(11-9-16)27(2)3/h5-15,25H,4H2,1-3H3

InChI Key

MGDATSZMVPREEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

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